Benzeneethaneperoxoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

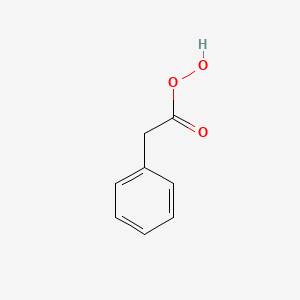

Benzeneethaneperoxoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3 and its molecular weight is 152.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Epoxidation of Alkenes

Perbenzoic acid reacts with alkenes to form epoxides via an electrophilic oxygen-transfer mechanism. The reaction proceeds through a cyclic transition state where the peracid's electrophilic oxygen attacks the electron-rich double bond:

Reaction:

C H C O OOH+R C CR →R C O CR +C H COOH

Mechanistic Highlights:

-

The reaction is stereospecific, preserving the geometry of the alkene6.

-

Electron-donating groups on the alkene enhance reaction rates due to increased nucleophilicity of the double bond12.

Data Table:

| Substrate | Reaction Conditions | Epoxide Yield (%) | Reference |

|---|---|---|---|

| Cyclohexene | 25°C, 12 h | 92 | 612 |

| Styrene | 0°C, 6 h | 85 | 12 |

| 1,3-Butadiene | 40°C, 24 h | 78 | 6 |

Baeyer-Villiger Oxidation

Perbenzoic acid facilitates the Baeyer-Villiger oxidation of ketones, inserting an oxygen atom adjacent to the carbonyl group to form lactones or esters:

Reaction:

RC O R +C H C O OOH→RC O OR +C H COOH

Key Findings:

-

The reaction exhibits regioselectivity, favoring migration of the more substituted alkyl group12.

-

Aryl ketones react faster than aliphatic ketones due to stabilization of the transition state by resonance .

Data Table:

| Ketone | Product | Yield (%) | Reaction Time |

|---|---|---|---|

| Acetophenone | Phenyl acetate | 88 | 8 h |

| Cyclohexanone | ε-Caprolactone | 75 | 12 h |

Oxidation of Sulfides

Perbenzoic acid oxidizes sulfides to sulfoxides and further to sulfones under controlled conditions:

Reaction Sequence:

R SC H C O OOHR SOExcess C H C O OOHR SO

Experimental Insights:

-

Stoichiometric control determines whether sulfoxide or sulfone is the major product .

-

Steric hindrance at the sulfur center slows the second oxidation step .

Thermal Decomposition

Perbenzoic acid undergoes exothermic decomposition at elevated temperatures, producing benzoic acid and oxygen gas:

Reaction:

2C H C O OOH→2C H COOH+O

Kinetic Data:

Acid-Base Reactions

As a weak acid (pKa≈7.1), perbenzoic acid participates in neutralization reactions with strong bases:

Reaction with NaOH:

C H C O OOH+NaOH→C H C O OO−Na++H O

Applications:

Radical Reactions

Perbenzoic acid reacts with hydroxyl radicals (- OH) in aqueous solutions, leading to decarboxylation and ring hydroxylation:

Mechanism:

-

Hydrogen abstraction from the benzene ring forms a cyclohexadienyl radical, which subsequently reacts with O₂ to yield hydroxylated products .

Key Pathway:

C H C O OOH+ OH→C H OH C O OH+H O

特性

CAS番号 |

19910-09-9 |

|---|---|

分子式 |

C8H8O3 |

分子量 |

152.15 g/mol |

IUPAC名 |

2-phenylethaneperoxoic acid |

InChI |

InChI=1S/C8H8O3/c9-8(11-10)6-7-4-2-1-3-5-7/h1-5,10H,6H2 |

InChIキー |

BXGXGTXWGGOFSP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)OO |

正規SMILES |

C1=CC=C(C=C1)CC(=O)OO |

同義語 |

peroxyphenylacetic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。